1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-4-10-3-2-9(8)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIHPDWYJDXDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Duff reaction, a classical method for introducing aldehyde groups onto aromatic systems, involves hexamethylenetetramine (HMTA) as the formylating agent. For 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, the reaction proceeds via electrophilic substitution at the activated C3 position of the pyrrolopyridine core. The substrate, 1-methyl-1H-pyrrolo[3,2-c]pyridine, reacts with HMTA in trifluoroacetic acid (TFA) at 80°C for 4 hours, followed by alkaline workup with sodium hydroxide.
Key Parameters:
Workup and Purification
Post-reaction, TFA is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate (EtOAc) and water. Alkalinization with 2M NaOH ensures protonation of byproducts, facilitating extraction into the aqueous phase. The organic layer is dried over Na₂SO₄ and concentrated, with final purification achieved via flash chromatography (DCM/MeOH 95:5).
Yield and Characterization:
-
¹H NMR : Distinct signals at δ 10.02 (aldehyde proton), 8.81–7.78 (aromatic protons), and 3.97 (N-methyl group).
Vilsmeier-Haack Formylation
Reaction Design and Adaptations
The Vilsmeier-Haack protocol, typically employing POCl₃ and DMF, has been adapted for formylating electron-rich heterocycles. While the provided search results detail its application to 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine, analogous conditions may apply to the non-chlorinated analog.
Procedure:
Challenges and Modifications
Yield and Scalability:
-
Reported Yield : 59.9% for the chlorinated analog, suggesting potential optimization for the target compound.
-
Purity : MS analysis confirms [M+H]⁺ at m/z 195, consistent with the expected product.
Comparative Analysis of Methodologies
Efficiency and Practicality
| Parameter | Duff Reaction | Vilsmeier-Haack |
|---|---|---|
| Reaction Time | 4 hours | 2 hours |
| Yield | 45% | 59.9% (analog) |
| Purification Complexity | Column chromatography | Simple extraction |
| Scalability | Moderate | High |
The Vilsmeier-Haack method offers shorter reaction times and higher yields but requires stringent temperature control. In contrast, the Duff reaction avoids phosphoryl chloride but necessitates chromatographic purification.
Emerging Methodologies and Patent Innovations
Recent patents disclose alternative routes, such as microwave-assisted Suzuki couplings for precursor synthesis. For example, WO2022/232383 highlights the use of palladium catalysts to introduce aryl groups prior to formylation, though these methods remain secondary to direct formylation strategies.
Industrial Applications and Optimization Trends
Scale-Up Considerations
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .
Scientific Research Applications
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a scaffold for the design of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The pathways involved would depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Key Compounds :
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- Molecular formula: C₈H₅ClN₂O
- Molecular weight: 180.59 g/mol
- Comparison: The chlorine substituent at the 6-position introduces electron-withdrawing effects, which may enhance electrophilicity at the aldehyde group compared to the methyl-substituted target compound .
Substituent Effects
Functional Group Variations :
Physicochemical and Commercial Properties
Biological Activity
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.
Chemical Structure and Properties
This compound features a pyrrole ring fused to a pyridine nucleus, contributing to its unique chemical reactivity and biological activity. Its molecular structure allows it to interact with various biological targets, making it a valuable scaffold for drug design.
The primary mechanism of action involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs) . The compound forms hydrogen bonds with specific amino acids in the FGFR hinge region, leading to receptor dimerization and activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This interaction is crucial for its anticancer properties.
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Activity : In vitro studies demonstrate that this compound inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis. The IC50 values indicate potent activity against various cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, although further research is necessary to elucidate its spectrum of activity and mechanism.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | 4T1 (breast cancer) | 1900 nM | |
| Antimicrobial | Various pathogens | TBD | |
| FGFR Inhibition | FGFR1 | 1900 nM |
Pharmacokinetics
The low molecular weight of this compound enhances its bioavailability. Its pharmacokinetic profile suggests favorable absorption characteristics, which are critical for its development as a therapeutic agent.
Future Directions
Research is ongoing to explore the full potential of this compound in drug development. Future studies may focus on:
- Structural Modifications : To enhance potency and selectivity against specific targets.
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To further elucidate the pathways affected by this compound in various disease models.
Q & A
Q. How is this compound used as a building block for kinase inhibitors?
Q. What in vitro assays validate its biological activity?
- Methodology : Test cytotoxicity (MTT assay) and kinase inhibition (IC₅₀) in cancer cell lines (e.g., HepG2, MCF-7). IC₅₀ values <10 μM indicate potent activity, often correlated with electron-withdrawing substituents on the pyrrolopyridine core .
Methodological Tables
| Parameter | Synthesis (K₂CO₃/DMF) | Cross-Coupling (Pd/XPhos) |
|---|---|---|
| Yield (%) | 40–60 | 70–85 |
| Reaction Time (h) | 12–24 | 6–8 |
| Key Side Products | Over-oxidized acids | Homocoupled dimers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
